molecular formula C12H17NO2 B4432444 N-ethyl-2-(4-methylphenoxy)propanamide

N-ethyl-2-(4-methylphenoxy)propanamide

Cat. No.: B4432444
M. Wt: 207.27 g/mol
InChI Key: HSFPDMCFCQKSBK-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-methylphenoxy)propanamide is a propanamide derivative characterized by an ethyl group attached to the amide nitrogen and a 4-methylphenoxy substituent at the second carbon of the propanamide backbone. Synthesis likely involves coupling reactions, such as those using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), as described in related amide syntheses .

Properties

IUPAC Name

N-ethyl-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-12(14)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFPDMCFCQKSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-methylphenoxy)propanamide typically involves the reaction of 4-methylphenol with ethyl 2-bromopropanoate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-ethyl-2-(4-methylphenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, physicochemical properties, and applications of N-ethyl-2-(4-methylphenoxy)propanamide and its analogs:

Compound Name Structural Features Key Physicochemical Properties Applications/Notes References
This compound Ethylamide, 4-methylphenoxy Moderate lipophilicity, stability Agrochemical research
N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide 4-Fluorobenzylamide, 4-methylphenoxy Higher polarity (due to F), enhanced bioavailability Pharmaceutical candidate (e.g., CNS targets)
Carbetamide (N-ethyl-2-(((phenylamino)carbonyl)oxy)propanamide) Phenylcarbamate group, ethylamide Hydrolyzable ester linkage, moderate stability Herbicide (commercial use)
2-(4-Methoxybenzenethio)propanamide Thioether, methoxy substituent Increased nucleophilicity, lower polarity Organic synthesis intermediate
2-[(4-Aminophenyl)methoxy]-N-ethylpropanamide 4-Aminophenylmethoxy, ethylamide High aqueous solubility (H-bonding) Potential drug delivery
N-ethyl-3',4'-dimethoxy-N-methyl-5-(trifluoromethyl)biphenyl-2-carboxamide Trifluoromethyl, biphenyl core High lipophilicity, metabolic stability Agrochemical (flumetover)

Pharmacological and Agrochemical Relevance

  • Bioactivity: The 4-methylphenoxy group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, while the ethylamide group balances metabolic stability compared to bulkier substituents (e.g., dimethyl groups in ) .
  • Herbicidal Activity : Carbetamide’s phenylcarbamate group enables hydrolysis to active metabolites, a feature absent in the target compound, which may limit its herbicidal utility .
  • Polarity and Solubility: Fluorinated analogs (e.g., N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide) exhibit higher polarity, improving solubility for CNS-targeting pharmaceuticals .

Stability and Metabolic Considerations

  • Hydrolytic Stability : The target compound’s ether linkage (C-O) is more stable than carbetamide’s ester (C-O-CO-NH), reducing susceptibility to hydrolysis .
  • Metabolic Pathways : Thioether-containing analogs () may undergo oxidative metabolism, whereas trifluoromethyl groups () resist degradation, extending half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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